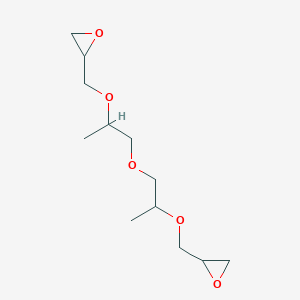

Dipropylene glycol diglycidyl ether

Overview

Description

Dipropylene glycol diglycidyl ether is an organic chemical compound . It is used as a reactive diluent for epoxy resin . Other uses include treating textiles and stabilizing chlorinated organic compounds .

Synthesis Analysis

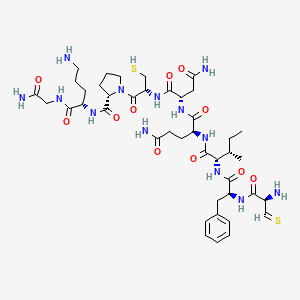

Dipropylene glycol diglycidyl ether is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The product is made by taking polypropylene glycol and epichlorohydrin and reacting in the presence of a Lewis acid catalyst to form a halohydrin . The next step is dehydrochlorination with sodium hydroxide, forming the diglycidyl ether .Molecular Structure Analysis

The molecular structure of Dipropylene glycol diglycidyl ether includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 40 bonds. There are 18 non-H bonds, 10 rotatable bonds, 2 three-membered rings, 5 ethers (aliphatic), and 2 Oxiranes .Chemical Reactions Analysis

Dipropylene glycol diglycidyl ether undergoes many of the same reactions as alcohols because they contain the hydroxyl (-OH) functional group . It is used as a modifier for epoxy resins as a reactive diluent and flexibilizer .Physical And Chemical Properties Analysis

Dipropylene glycol diglycidyl ether is a colorless liquid with a mild, ether-like odor . It has a molecular weight of 148.2, a boiling point of 408°F, a freezing point of -112°F, and is miscible with water .Scientific Research Applications

Epoxy Methacrylate Resin Synthesis

Dipropylene glycol diglycidyl ether is used in the synthesis of difunctional epoxy methacrylate resins . These resins contain at least one epoxy and one methacrylate group, synthesized through an addition reaction between epoxy-terminated diglycidyl ethers and methacrylic acid . The resulting compound has one epoxy and one carbon–carbon pendant group, allowing for crosslinking via two distinct mechanisms: cationic polymerization or free-radical polymerization .

Coatings Preparation

The synthesized epoxy methacrylate pre-polymers are used in formulating photocurable coating compositions . The photopolymerization behavior and properties of cured coatings are explored regarding some structural factors and parameters .

Reinforcement of Protein-Based Composite Films

Dipropylene glycol diglycidyl ether is used in the production of a novel biodegradable protein-based material . This material consists of natural polymer soy protein isolate, ultrasonic-modified montmorillonite, and ethylene glycol diglycidyl ether . The resulting composite films have enhanced mechanical and barrier properties .

Modifier for Epoxy Resins

Dipropylene glycol diglycidyl ether is used as a modifier for epoxy resins . It acts as a reactive diluent and flexibilizer, modifying and reducing the viscosity of epoxy resins .

Production of CASE Applications

Dipropylene glycol diglycidyl ether is used in the production of Coatings, Adhesives, Sealants, and Elastomers (CASE) applications . It produces epoxy coatings with high impact resistance .

6. Synthesis of New Liquid Crystalline Diglycidyl Ethers Dipropylene glycol diglycidyl ether is used in the synthesis of new liquid crystalline diglycidyl ethers . These ethers have been used in the formation of diol glycidyl ether bridged-cyclens, epoxy resins based on recycled poly (ethylene terephthalate) (PET), and oxalolidinones from epoxide compounds .

Safety And Hazards

properties

IUPAC Name |

2-[1-[2-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-9(14-5-11-7-16-11)3-13-4-10(2)15-6-12-8-17-12/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLPDTOWSOHLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(C)OCC1CO1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipropylene glycol diglycidyl ether | |

CAS RN |

41638-13-5 | |

| Record name | Oxirane, 2,2'-(oxybis((methyl-2,1-ethanediyl)oxymethylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041638135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)

![[4-(methoxycarbamoyl)phenyl]boronic Acid](/img/structure/B1587093.png)